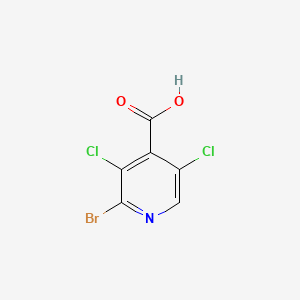

2-溴-3,5-二氯异烟酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of brominated pyridine compounds can be achieved through various methods. For instance, an electrochemical procedure for the carboxylation of 2-amino-5-bromopyridine with CO2 to form 6-aminonicotinic acid was investigated, showing that such transformations can be carried out under mild conditions without the use of volatile and toxic solvents or additional supporting electrolytes . Another method for bromination is demonstrated by the large-scale preparation of 5-bromo-2-hydroxynicotinic acid using sodium hypobromite generated from sodium bromide and bleach, avoiding the use of hazardous elemental bromine . These methods suggest potential pathways for the synthesis of 2-Bromo-3,5-dichloroisonicotinic acid by adapting the bromination techniques and conditions to the specific structure of the target compound.

Molecular Structure Analysis

The molecular structure of brominated pyridine compounds has been extensively studied using various spectroscopic techniques and computational methods. For example, the molecular conformation, vibrational, and electronic transition analysis of 2-amino-5-bromobenzoic acid was presented using FT-IR, FT-Raman, UV spectra, and DFT calculations, identifying the most stable conformer and providing complete assignments of fundamental vibrations . These techniques could be applied to 2-Bromo-3,5-dichloroisonicotinic acid to determine its most stable conformation and vibrational properties.

Chemical Reactions Analysis

The reactivity of brominated pyridine compounds can be influenced by the presence of other functional groups and the reaction conditions. The electrocatalytic synthesis of 6-aminonicotinic acid at silver cathodes demonstrates the selective reduction of bromo derivatives and the influence of the electrode material on the reaction outcome . Similarly, the reactivity of 2-Bromo-3,5-dichloroisonicotinic acid could be studied under various conditions to understand its chemical behavior and potential for further transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated pyridine compounds can be deduced from experimental and computational studies. The thermodynamic properties of 2-amino-5-bromobenzoic acid at different temperatures were calculated, revealing correlations between heat capacity, entropy, enthalpy changes, and temperature . These properties are essential for understanding the stability and reactivity of 2-Bromo-3,5-dichloroisonicotinic acid. Additionally, the use of 5-bromo-2′-deoxyuridine in cell cycle profiling indicates the biological activity of brominated compounds, which could be relevant for the biological applications of 2-Bromo-3,5-dichloroisonicotinic acid .

科学研究应用

电催化合成

2-溴-3,5-二氯异烟酸用于电催化合成工艺中。例如,它参与了 2-氨基-5-溴吡啶与 CO2 电催化羧化形成 6-氨基烟酸,显示了有效合成复杂有机化合物的潜力 (Feng et al., 2010).

卤代化合物的合成

该化合物在各种卤代化合物的合成中发挥作用,这些化合物是生产药品和农用化学品的重要中间体。例如,它用于合成 5-溴-2-羟基烟酸,该过程突出了溴化技术在有机合成中的多功能性 (Haché et al., 2002).

代谢途径研究

2-溴-3,5-二氯异烟酸衍生物已对其代谢途径进行了研究。例如,对大鼠中 4-溴-2,5-二甲氧基苯乙胺的研究揭示了代谢过程的见解,这对于理解相关化合物的代谢很有用 (Kanamori et al., 2002).

生化应用

该化合物也用于生化研究中。例如,它参与了使用流式细胞术等技术的细胞周期分析,展示了其在细胞生物学研究中的效用 (Ligasová et al., 2017).

生物技术应用

在生物技术领域,2-溴-3,5-二氯异烟酸的衍生物被用作诱导植物次生代谢物生物合成的诱导剂。该应用对于提高植物细胞培养物中有价值化合物的产量具有重要意义 (Qian et al., 2006).

属性

IUPAC Name |

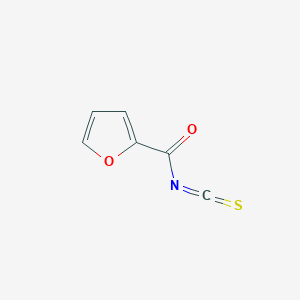

2-bromo-3,5-dichloropyridine-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2BrCl2NO2/c7-5-4(9)3(6(11)12)2(8)1-10-5/h1H,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSKHVZJZZXHWPU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=N1)Br)Cl)C(=O)O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2BrCl2NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00376237 |

Source

|

| Record name | 2-Bromo-3,5-dichloroisonicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00376237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.89 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-3,5-dichloroisonicotinic acid | |

CAS RN |

343781-56-6 |

Source

|

| Record name | 2-Bromo-3,5-dichloro-4-pyridinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=343781-56-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-3,5-dichloroisonicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00376237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]propanoic Acid](/img/structure/B1271968.png)

![6-(Chloromethyl)-2,3-dihydro-1h,5h-pyrido[3,2,1-ij]quinolin-5-one](/img/structure/B1271969.png)